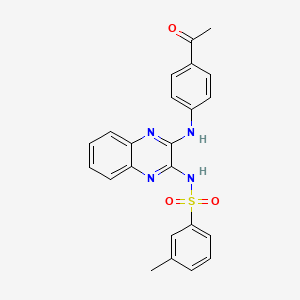

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide

Description

N-(3-((4-Acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by a 4-acetylphenylamino substituent on the quinoxaline core and a 3-methylbenzenesulfonamide group. Quinoxalines are heterocyclic systems known for diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The 3-methylbenzenesulfonamide moiety contributes to solubility and pharmacokinetic stability .

Properties

IUPAC Name |

N-[3-(4-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-15-6-5-7-19(14-15)31(29,30)27-23-22(25-20-8-3-4-9-21(20)26-23)24-18-12-10-17(11-13-18)16(2)28/h3-14H,1-2H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJDJINIIPNVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, such as glyoxal, to form the quinoxaline ring. The aniline group is then introduced through a nucleophilic substitution reaction, followed by acetylation to obtain the 4-acetylanilino group. The final step involves the sulfonation of the quinoxaline derivative with a sulfonyl chloride to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: The aniline and sulfonamide groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following table summarizes key structural analogs and their substituents:

Key Observations:

Lipophilicity vs. In contrast, the acetyl group in the target compound balances moderate hydrophobicity with hydrogen-bonding capacity. The nitro group in ’s compound introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce bioavailability .

Hydrogen-Bonding Potential: The acetyl group (target compound) and hydroxyl group () can act as hydrogen-bond acceptors/donors, favoring interactions with biological targets like kinases or DNA. The sulfamoyl group in enhances polarity and may improve solubility .

Steric Effects :

Pharmacological Activity and Cytotoxicity

highlights MTT assay results for quinoxaline derivatives against HEK-293, HCT-116, and MCF-7 cell lines. While data specific to the target compound are unavailable, trends from analogs suggest:

- Electron-Withdrawing Groups : Compounds with chloro () and nitro () substituents exhibit moderate to high cytotoxicity, likely due to enhanced DNA intercalation or kinase inhibition .

- Polar Substituents : The hydroxyl group () and sulfamoyl group () correlate with reduced IC50 values in cancer cells, possibly by improving target affinity .

- Acetyl Group Impact : The acetyl group in the target compound may mimic kinase ATP-binding pockets, a mechanism observed in other acetyl-bearing anticancer agents .

Biological Activity

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is a synthetic compound belonging to the class of quinoxaline derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is with a molecular weight of 420.5 g/mol. The compound features a quinoxaline core, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 420.5 g/mol |

| IUPAC Name | N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, primarily through the inhibition of various enzymes and receptors involved in critical cellular pathways:

- Enzyme Inhibition : It has been shown to inhibit tyrosine kinases, which play a vital role in cancer cell signaling pathways. This inhibition disrupts cell proliferation and survival mechanisms, making it a potential candidate for cancer therapy.

- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against various pathogens, suggesting its utility in treating infectious diseases .

Structure-Activity Relationships (SAR)

Research into the SAR of quinoxaline derivatives reveals that modifications to the quinoxaline ring and sulfonamide group significantly influence biological activity. For instance:

- Substitution Patterns : The presence of acetyl and methyl groups on the phenyl rings enhances lipophilicity, which is often correlated with increased biological activity against cancer cell lines .

- Docking Studies : Molecular docking studies indicate that optimal binding affinities with target proteins are achieved through specific substitutions at the 2 and 4 positions of the quinoxaline ring, leading to enhanced inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide:

- Antitumor Activity : A study evaluating the compound's effect on various cancer cell lines reported significant cytotoxicity, particularly against breast and lung cancer cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

- Inhibitory Effects on Carbonic Anhydrases : Research demonstrated that this compound exhibits nanomolar inhibitory action against several human carbonic anhydrase isoforms (I, II, IX, XII), which are critical for tumor progression and metastasis. The findings support its development as a selective CA inhibitor for cancer treatment .

- Synergistic Effects : In combination therapy studies, N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide showed enhanced efficacy when used alongside established chemotherapeutics, indicating its potential for use in multi-drug regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.